molecular formula C9H7ClFIO2 B14019193 Ethyl 6-chloro-2-fluoro-3-iodobenzoate

Ethyl 6-chloro-2-fluoro-3-iodobenzoate

Cat. No.: B14019193
M. Wt: 328.50 g/mol
InChI Key: KJHRSWZDSWICAI-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula C9H7ClFIO2 and a molecular weight of 328.51 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a benzoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-2-fluoro-3-iodobenzoate typically involves the esterification of 6-chloro-2-fluoro-3-iodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-chloro-2-fluoro-3-iodobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor for the development of diagnostic agents and therapeutic compounds.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-fluoro-3-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of chloro, fluoro, and iodo substituents enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison: Ethyl 6-chloro-2-fluoro-3-iodobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H7ClFIO2

Molecular Weight

328.50 g/mol

IUPAC Name

ethyl 6-chloro-2-fluoro-3-iodobenzoate

InChI

InChI=1S/C9H7ClFIO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3

InChI Key

KJHRSWZDSWICAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)I)Cl

Origin of Product

United States

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